2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol
Description
Properties
IUPAC Name |
2,5-dioxabicyclo[4.1.0]heptan-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c7-3-4-5-6(4)9-2-1-8-5/h4-7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLYYNPFBRCVFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C(C2O1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approaches
The synthesis of 2,5-dioxabicyclo[4.1.0]hept-7-ylmethanol typically involves the construction of the bicyclic framework through oxidation and cyclization reactions starting from cyclohexene or related precursors. Key strategies include:
- Photooxygenation of cyclohexadienes and epoxides to form bicyclic hydroperoxides, which are subsequently reduced to yield the desired bicyclic alcohols.
- Epoxidation followed by acid-catalyzed ring closure to generate the dioxabicyclic structure.
- Chemoenzymatic and stereoselective reductions to control stereochemistry in the bicyclic system.
Photooxygenation and Reduction Route
A notable method involves photooxygenation of cyclohexa-1,4-diene or epoxy-cyclohexene to generate hydroperoxy intermediates, followed by reduction to the bicyclic alcohol:
Step 1: Photooxygenation
- Cyclohexa-1,4-diene is subjected to singlet oxygen to form anti-2,3-dioxabicyclo[2.2.2]oct-7-en-5-yl hydroperoxide.
- Epoxy-cyclohexene similarly yields anti-7-oxabicyclo[4.1.0]hept-4-en-3-yl hydroperoxide.
Step 2: Reduction of Hydroperoxides
- Hydroperoxy endoperoxides are reduced using aqueous sodium bisulfite.
- Hydroperoxy-epoxides are reduced with dimethyl sulfide in the presence of titanium tetraisopropoxide.
- The reduction yields 7-oxabicyclo[4.1.0]hept-4-en-3-ol.
Step 3: Acidic Hydrolysis
- The epoxy-alcohol undergoes acidic hydrolysis to give the cyclohex-3-ene-triol intermediate.
- Subsequent oxidation of the double bond with potassium permanganate leads to the formation of the target compound or related derivatives.
This pathway is well-documented for producing bicyclic oxygenated compounds with high regio- and stereoselectivity.
Epoxidation and Lactone Formation
Another approach involves the epoxidation of dihydrojasmone derivatives followed by lactone formation and isolation:
- Dihydrojasmone is treated with peracids in anhydrous dichloromethane at low temperatures.
- The reaction proceeds over 48 hours with monitoring by thin-layer chromatography (TLC) and gas chromatography (GC).
- The crude mixture is purified by column chromatography, yielding lactones and epoxylactones, which are structurally related to the dioxabicyclic core.
- Structural confirmation is achieved through 1H and 13C NMR spectroscopy.
This method provides a route to alkyl-substituted dioxabicycloheptanols, which are analogs or precursors to the target compound.
Chemoenzymatic Synthesis and Stereocontrol
Recent advances incorporate enzymatic reductions to achieve stereoselective synthesis of bicyclic chlorohydrins and related compounds:
- Tandem reductions using flavin-dependent reductases (FDRs) and alcohol dehydrogenases (ADHs) enable the selective formation of stereoisomers.
- The stereochemical outcome is influenced by the enzyme's binding mode and stereospecificity.
- Preparative-scale biotransformations yield products with high diastereomeric purity, which can be isolated by crystallization.
- Absolute stereochemistry is confirmed by single-crystal X-ray diffraction.
Although this method focuses on chlorohydrins, the principles of enzymatic stereocontrol are applicable to the preparation of stereochemically defined this compound derivatives.
Summary of Preparation Methods
| Methodology | Starting Material | Key Reagents/Conditions | Yield/Outcome | Notes |
|---|---|---|---|---|
| Photooxygenation + Reduction | Cyclohexa-1,4-diene / Epoxycyclohexene | Singlet oxygen, NaHSO3, Ti(OiPr)4 | Formation of bicyclic hydroxy compounds | High regio- and stereoselectivity |
| Epoxidation + Lactone Formation | Dihydrojasmone | Peracid (in CH2Cl2), column chromatography | Lactones and epoxylactones (23% and 5%) | Structural analogs, confirmed by NMR |
| Chemoenzymatic Reduction | α-Chloro intermediates | FDRs, ADHs, buffer systems | High stereoselectivity, isolable stereoisomers | Enables stereochemical control, X-ray confirmation |
Research Findings and Analytical Data
- The photooxygenation route provides access to bicyclic intermediates with anti stereochemistry, which is crucial for downstream transformations.
- Epoxidation of dihydrojasmone derivatives affords lactone products confirmed by NMR with characteristic chemical shifts consistent with dioxabicycloheptane rings.
- Enzymatic reductions demonstrate that stereochemical outcomes can be finely tuned by enzyme selection, with crystallographic data validating absolute configurations.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkyl groups in the presence of a suitable solvent and catalyst.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Chemical Properties and Structure
2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol has the molecular formula and a molecular weight of approximately 130.14 g/mol. The compound features a bicyclic structure with two ether functionalities, which contributes to its reactivity and versatility in synthetic applications.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis:
- Building Block : It is utilized in the synthesis of more complex molecules through various chemical reactions, including cyclization and functionalization.
- Precursor : It can act as a precursor for synthesizing advanced materials and pharmaceuticals.
Biochemical Studies
In biological research, this compound is employed for:
- Enzyme Mechanisms : The compound can be used to study enzyme mechanisms by acting as a probe in biochemical assays.
- Biological Interactions : Its unique structure allows exploration of interactions with biological targets, potentially leading to new therapeutic agents.
Material Science
The compound is also significant in the development of specialty chemicals and materials:
- Polymers : It can be incorporated into polymer formulations to enhance properties such as thermal stability and mechanical strength.
- Advanced Materials : Research indicates potential uses in creating novel materials with specific functionalities.
Case Study 1: Synthesis of Complex Molecules
A study demonstrated the use of this compound as a key intermediate in the synthesis of biologically active compounds. The reaction conditions optimized for yield resulted in high purity products suitable for further biological testing.
Case Study 2: Enzyme Inhibition Studies
Research published in a peer-reviewed journal investigated the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. The findings indicated that modifications to the bicyclic structure could enhance inhibitory activity against target enzymes.
Table 1: Summary of Applications
Mechanism of Action
The mechanism by which 2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
Bicyclic Frameworks
- 2,5-Dioxabicyclo[2.2.1]heptane Derivatives Compounds such as polyene pyrone polyketides (e.g., compounds 7 and 8 from ) feature a smaller [2.2.1] bicyclic system. These analogs often include α-pyrone moieties and polyene chains, enhancing their bioactivity as microbial metabolites .
- 6,8-Dioxabicyclo[3.2.1]octane
This larger bicyclic framework (e.g., ASGPR-targeting agents in ) introduces additional steric bulk, altering receptor-binding specificity compared to the compact [4.1.0] system .
Substituent Effects
- Hydroxymethyl vs. Chlorine
7,7-Dichloro-2,5-dioxabicyclo[4.1.0]heptane (CAS 53923-47-0) replaces the hydroxymethyl group with chlorine atoms, significantly increasing lipophilicity (ClogP ~1.5 vs. ~−0.2 for the hydroxymethyl derivative). This substitution reduces aqueous solubility but improves membrane permeability . - Nucleoside Derivatives Analogs like ((1S,3R,4R,7S)-3-(6-amino-2-(isobutylamino)-purin-7-yl)-2,5-dioxabicyclo[2.2.1]heptan-1-yl)methanol () incorporate purine bases, enabling adenosine receptor interactions absent in the target compound .
Physicochemical Properties
| Compound Name | Bicyclic Framework | Key Substituents | Molecular Weight (g/mol) | logP | Solubility (mg/mL) | Stability |
|---|---|---|---|---|---|---|
| 2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol | [4.1.0] | 7-hydroxymethyl | ~158.15 | −0.2 | High (polar) | Moderate |
| 7,7-Dichloro-2,5-dioxabicyclo[4.1.0]heptane | [4.1.0] | 7,7-dichloro | 169.01 | 1.5 | Low (nonpolar) | High (rigid) |
| 3,7-Dioxabicyclo[4.1.0]heptane (CAS 286-22-6) | [4.1.0] | None | 100.12 | 0.3 | Moderate | High |
| 2,5-Dioxabicyclo[2.2.1]heptane (compound 7) | [2.2.1] | Polyene chain, α-pyrone | ~350.30 | 2.1 | Low | Low (high strain) |
| 2,5-Diazabicyclo[4.1.0]heptane | [4.1.0] | 2,5-NH groups | 98.14 | −1.0 | High | Moderate |
Key Research Findings
Ring Strain and Stability : The [4.1.0] system exhibits lower strain than [2.2.1] frameworks, enhancing thermal stability. However, substituents like chlorine () or polyene chains () can offset this advantage .
Polarity and Solubility : Oxygen bridges and hydroxymethyl groups (e.g., ) increase polarity, making the compound water-soluble but less membrane-permeable than nitrogen- or sulfur-containing analogs (e.g., 2,5-diazabicyclo[4.1.0]heptane in ) .
Biological Targeting : Nucleoside derivatives (–5) demonstrate that substituent positioning (e.g., C-3 purine groups) critically impacts receptor binding, suggesting similar structure-activity relationships for the target compound .
Biological Activity
2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, antifeedant activities, and biotransformation processes.
Chemical Structure and Properties
The compound this compound features a bicyclic structure with two oxygen atoms incorporated into the ring system. This unique configuration contributes to its reactivity and biological activity. The molecular formula is , and it can be represented as follows:
Antimicrobial Properties
Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activities against various pathogens, including bacteria and fungi. For instance, research conducted on similar compounds demonstrated activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported at approximately 9.4 μg/mL for related structures . This suggests that structural modifications can enhance the antibacterial potency.
Antifeedant Activity
The compound has also been evaluated for its antifeedant properties against pests such as the lesser mealworm (Alphitobius diaperinus). In feeding deterrent assays, this compound showed strong deterrent effects on both larvae and adult stages of the pest . The results indicated that while the compound acted as a deterrent for larvae, it was less effective against adults in choice tests but still maintained moderate antifeedant activity.
Biotransformation Studies
Biotransformation studies have been pivotal in understanding how this compound can be converted into more biologically active forms through microbial action. For example, specific fungal strains such as Fusarium culmorum and Beauveria bassiana have been identified as effective biocatalysts for the conversion of related lactones into more polar derivatives with enhanced biological activity .
The following table summarizes key findings from biotransformation studies:
| Microbial Strain | Substrate | Conversion Rate (%) | Product Yield (%) |
|---|---|---|---|
| Fusarium culmorum AM10 | 5-Methyl-6-pentyl-1,13-dioxabicyclo[4.1.0]heptan-2-one | 100% after 6 days | 53% |
| Beauveria bassiana AM278 | 3,4-Dihydro-5-methyl-6-pentyl-2H-pyran-2-one | 100% after 6 days | High yield |
Case Studies
A notable case study involved the evaluation of the biological activity of alkyl-substituted δ-lactones derived from dihydrojasmone, which included 2,5-dioxabicyclo[4.1.0]heptan derivatives . The study highlighted that these compounds could be synthesized through Baeyer–Villiger oxidation processes and subsequently tested for their biological activities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,5-Dioxabicyclo[4.1.0]hept-7-ylmethanol, and how do reaction conditions influence yield?
- Methodological Answer: Key synthetic strategies include oxabicyclo ring formation via epoxidation or cycloaddition. For example, analogous oxabicyclo compounds (e.g., 3-oxabicyclo[3.1.0]hexan-2-one) are synthesized using peroxide-mediated oxidation (e.g., H₂O₂/HCO₂H) or halogenation (PCl₅/DCM) to stabilize strained systems . Reaction temperature, solvent polarity, and catalyst selection (e.g., tert-BuOK/THF) critically impact regioselectivity and yield, as seen in comparable bicyclic frameworks .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer: High-resolution NMR (¹³C and ¹H) is essential for resolving stereochemical complexity in the bicyclic core. For example, ¹H NMR can differentiate axial vs. equatorial protons in similar oxabicyclo systems. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies hydroxyl and ether functional groups. Cross-validation with X-ray crystallography is recommended for absolute configuration determination, as applied to structurally related dinaphtho-dioxaphosphepin derivatives .
Advanced Research Questions
Q. How can computational modeling optimize regiochemical control during the synthesis of this compound?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies to guide regioselective ring closure. For instance, modeling strain energy in bicyclo[4.1.0] systems helps identify thermodynamically favorable pathways. Molecular dynamics simulations can also assess solvent effects on reaction trajectories, as demonstrated in studies of analogous azabicycloheptanes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
